molecular formula C20H16N4O2S B11608016 (7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11608016
M. Wt: 376.4 g/mol
InChI Key: LBBYNKSSKYYMAQ-MSUUIHNZSA-N
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Description

1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound It features a unique structure that combines multiple rings, including thiazole, triazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of a thiazole derivative with a triazine precursor in the presence of a base such as triethylamine can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-3-[(7Z)-6-OXO-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of thiazole, triazine, and indole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

(7Z)-7-(1-methyl-2-oxoindol-3-ylidene)-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H16N4O2S/c1-22-15-10-6-5-9-14(15)16(18(22)25)17-19(26)24-12-23(11-21-20(24)27-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3/b17-16-

InChI Key

LBBYNKSSKYYMAQ-MSUUIHNZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4CN(CN=C4S3)C5=CC=CC=C5)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4CN(CN=C4S3)C5=CC=CC=C5)C1=O

Origin of Product

United States

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